![molecular formula C12H20O2 B13667291 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound belongs to the spiroketone family, characterized by a spiro-connected cyclic structure. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. For instance, the reaction of 1,1-dimethylcyclohexane with an appropriate oxidizing agent can yield the desired spiroketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the spiroketone to its corresponding alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the spiroketone, such as alcohols, oxides, and substituted spiro compounds .
Applications De Recherche Scientifique
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[5.5]undecan-4-one: A structurally similar compound with slight variations in the spiro ring.
8,8-Dimethyl-1,4-dioxaspiro[4.5]decane: Another spiro compound with different ring sizes and functional groups
Uniqueness
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of dimethyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for various applications and distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
10,10-dimethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)5-3-6-12(9-11)8-10(13)4-7-14-12/h3-9H2,1-2H3 |
Clé InChI |
NOFMTYXYNCMKSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1)CC(=O)CCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
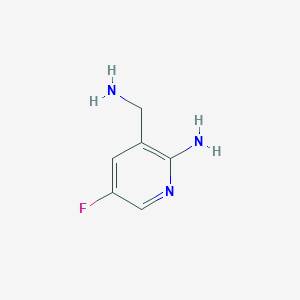
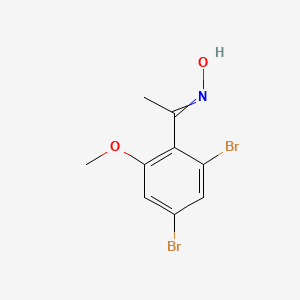
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
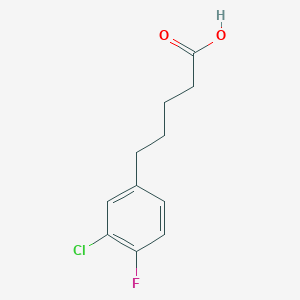
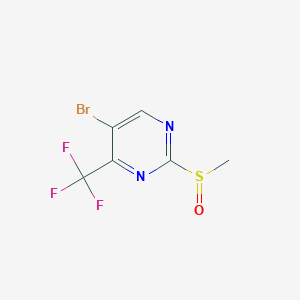
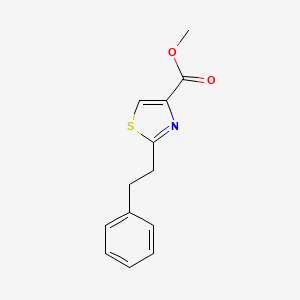
![8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667256.png)

![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)


